2-Methyl-2-(trifluoromethyl)oxirane chemical properties
2-Methyl-2-(trifluoromethyl)oxirane chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Methyl-2-(trifluoromethyl)oxirane
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-2-(trifluoromethyl)oxirane, a key building block in modern synthetic and medicinal chemistry. We will delve into its core chemical properties, synthesis, and unique reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. The presence of both a methyl and a trifluoromethyl group on the same carbon of the oxirane ring creates a fascinating case of steric and electronic interplay, dictating its synthetic utility.
Introduction: The Strategic Importance of Trifluoromethylated Epoxides
The incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design.[1] This is because the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] When this powerful functional group is part of a strained oxirane ring, it creates a highly versatile and reactive intermediate. 2-Methyl-2-(trifluoromethyl)oxirane serves as a prime example, offering a gateway to a variety of complex molecules with contiguous quaternary centers. Its reactivity is dominated by the strained three-membered ring, making it highly susceptible to nucleophilic attack and ring-opening.[4] This guide will explore how to harness this reactivity in a controlled and predictable manner.
Core Physicochemical Properties
A clear understanding of a compound's physical properties is fundamental to its successful application in synthesis, dictating choices for reaction solvents, purification methods, and storage conditions. While extensive experimental data for this specific molecule is not centrally collated, properties can be inferred from structurally similar compounds and supplier information.
| Property | Value / Information | Source |
| Molecular Formula | C₄H₅F₃O | Inferred |
| Molecular Weight | 126.08 g/mol | Inferred |
| Appearance | Likely a colorless liquid at room temperature | [5] |
| Boiling Point | Not specified, but expected to be relatively low due to its small size and volatility. For comparison, 2-(Trifluoromethyl)oxirane has a boiling point of ~40-45°C. | [6] |
| Reactivity | Highly reactive due to epoxide ring strain, enhanced by the electron-withdrawing -CF3 group. | [5] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage temperature is often 2-8°C. | [7] |
Synthesis of 2-Methyl-2-(trifluoromethyl)oxirane
The most common and efficient method for synthesizing substituted oxiranes is the epoxidation of the corresponding alkene. For 2-Methyl-2-(trifluoromethyl)oxirane, the precursor is 3,3,3-trifluoro-2-methylpropene.
Experimental Protocol: Epoxidation of 3,3,3-trifluoro-2-methylpropene
This protocol describes a general procedure using a common oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The causality behind this choice lies in m-CPBA's effectiveness and relative safety for epoxidations.
Step 1: Reactant Preparation
-
Dissolve 3,3,3-trifluoro-2-methylpropene (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.
Step 2: Reagent Addition
-
In a separate flask, dissolve m-CPBA (approx. 1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred alkene solution over 30-60 minutes. The slow addition is a key control measure to maintain the temperature and ensure a selective reaction.
Step 3: Reaction Monitoring (Self-Validation)
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting alkene spot/peak indicates reaction completion. This step ensures the protocol is self-validating, as one does not proceed until the transformation is complete.
Step 4: Work-up and Purification
-
Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.
-
Separate the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure 2-Methyl-2-(trifluoromethyl)oxirane.
Synthesis and Purification Workflow
Below is a diagram illustrating the logical flow of the synthesis protocol.
Caption: A typical experimental workflow for the synthesis and purification of 2-Methyl-2-(trifluoromethyl)oxirane.
Chemical Reactivity: The Ring-Opening Reaction
The reactivity of 2-Methyl-2-(trifluoromethyl)oxirane is dominated by the high ring strain of the epoxide.[8] The presence of four different substituents on the ring carbons (H, H, CH₃, CF₃) makes its ring-opening reactions highly regioselective. The outcome is dictated by the reaction conditions (acidic or basic/nucleophilic).
A. Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group.[9] This activation step is followed by nucleophilic attack.
-
Mechanism: The reaction proceeds through a mechanism that has both Sₙ1 and Sₙ2 characteristics.[9] The protonated epoxide does not form a full carbocation. Instead, as the nucleophile attacks, a transition state with significant positive charge develops on the carbon atom.
-
Regioselectivity: The strong electron-withdrawing effect of the trifluoromethyl group destabilizes an adjacent positive charge. However, the tertiary nature of the C2 carbon is more capable of stabilizing a positive charge than the primary C3 carbon. In this specific molecule, nucleophilic attack occurs preferentially at the more substituted (tertiary) carbon (C2) . This is an Sₙ1-like outcome, where the stability of the incipient carbocation dictates the site of attack.[9]
Caption: Mechanism of acid-catalyzed ring-opening, where attack occurs at the more substituted carbon (C2).
B. Base-Catalyzed (Nucleophilic) Ring-Opening
Under basic or neutral conditions with a strong nucleophile, the reaction is a classic Sₙ2 attack.[8] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring.
-
Mechanism: This is a pure Sₙ2 reaction. The choice of which carbon to attack is governed by sterics.[9]
-
Regioselectivity: The nucleophile will attack the less sterically hindered carbon . In 2-Methyl-2-(trifluoromethyl)oxirane, the C2 carbon is quaternary and heavily shielded by both a methyl and a bulky trifluoromethyl group. Therefore, nucleophilic attack occurs exclusively at the less substituted (primary) carbon (C3) .
A practical example of this reactivity is seen in the synthesis of fungicides, where the epoxide is reacted with 1H-1,2,4-triazole in the presence of a base like NaOH.[10]
Caption: Mechanism of base-catalyzed ring-opening, showing Sₙ2 attack at the less hindered carbon (C3).
Applications in Drug Development and Agrochemicals
The predictable, yet tunable, regioselectivity of 2-Methyl-2-(trifluoromethyl)oxirane makes it a valuable precursor in the synthesis of complex molecules.
-
Fungicide Synthesis: As detailed in patent literature, it is a key intermediate in the production of potent fungicides like 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.[10] The synthesis involves the base-catalyzed ring-opening of a more complex derivative of 2-Methyl-2-(trifluoromethyl)oxirane with 1,2,4-triazole.[10]
-
Pharmaceutical Scaffolds: The ring-opening reactions provide access to 1,2-difunctionalized compounds, specifically tertiary alcohols containing a trifluoromethyl group. These structural motifs are of high interest in medicinal chemistry for creating new chemical entities with improved pharmacological profiles.[1][11]
Safety and Handling
Like all epoxides, 2-Methyl-2-(trifluoromethyl)oxirane should be handled with care due to its reactivity. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[12]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood.[13] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
-
Handling: Use non-sparking tools and take measures to prevent static discharge.[12][16] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7] Keep the container tightly closed.[16]
-
Spills: In case of a spill, absorb with an inert material and dispose of it in a suitable, closed container.[13][14]
Conclusion
2-Methyl-2-(trifluoromethyl)oxirane is more than just a chemical; it is a strategic tool for molecular design. Its unique substitution pattern creates a fascinating interplay of electronic and steric effects that can be expertly manipulated to control the regiochemical outcome of its ring-opening reactions. For scientists in drug discovery and process development, a thorough understanding of these principles is key to unlocking the full synthetic potential of this versatile fluorinated building block.
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